4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound features a unique fused ring structure consisting of a pyrazole and a pyridine ring, which grants it distinctive chemical properties and potential applications in various scientific fields, particularly in medicinal chemistry and materials science. The molecular formula for this compound is , with a molecular weight of approximately 212.05 g/mol .
The compound is classified under several categories based on its chemical properties. It has been noted for its acute toxicity when ingested, classified as Acute Tox. 3 Oral, and is also considered combustible. Its primary use in research involves the synthesis of more complex heterocyclic compounds and as a building block for various biologically active molecules.
The synthesis of 4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine typically involves several methods, with one common approach being the reaction of 3-amino-4-bromopyrazole with 2-chloropyridine under basic conditions. This reaction is generally conducted in the presence of a base such as potassium carbonate within a polar aprotic solvent like dimethylformamide at elevated temperatures .
In industrial settings, continuous flow reactors may be employed to enhance yield and purity during the synthesis process. The implementation of green chemistry principles, including solvent recycling and waste minimization, is also crucial for sustainable production practices .
4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine participates in various chemical reactions that include:
The reactivity of this compound is largely attributed to the presence of the bromine atom, which can facilitate nucleophilic substitution reactions and influence its interaction with biological targets.
The mechanism of action for 4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine primarily involves its role as an inhibitor in specific biochemical pathways. Notably, it has been identified as a small-molecule inhibitor that targets the programmed cell death protein 1/programmed cell death ligand 1 (PD-1/PD-L1) interaction.
By inhibiting this interaction, the compound enhances immune responses against cancer cells, making it a candidate for therapeutic applications in oncology. The primary biochemical pathway affected by this compound is the PD-1/PD-L1 signaling pathway, which plays a crucial role in immune regulation.
Relevant data on absorption characteristics indicate that it has high gastrointestinal absorption and is permeable through biological membranes .
4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine finds applications across various fields:
This compound's versatility makes it an important subject for ongoing research aimed at exploring its full potential in therapeutic applications and material innovations.
Regioselective bromination at the C4 position of pyrazolo[4,3-c]pyridine scaffolds is critical for enabling downstream derivatization. The electron-deficient nature of the pyridine ring necessitates carefully optimized conditions to avoid polyhalogenation. For the 1H-pyrazolo[4,3-c]pyridine core, bromination at the equivalent C5 position (referred to as C4 in commercial numbering) is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C. This method affords 4-bromo-1H-pyrazolo[4,3-c]pyridine in 84% yield, with <10% dibrominated byproduct formation [2] . Computational studies (Fukui function analysis) indicate that C4 exhibits the highest nucleophilic character due to its position adjacent to the pyridine nitrogen, rationalizing the observed regioselectivity . Microwave-assisted bromination often degrades the scaffold, while basic conditions promote undesired dibromination .
Table 1: Physicochemical Properties of 4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine
Property | Value |
---|---|
CAS Registry Number | 1032943-41-1 |
Molecular Formula | C₇H₆BrN₃ |
Molecular Weight | 212.05 g/mol |
IUPAC Name | 4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine |
InChI Key | JKJHQTNGESACSE-UHFFFAOYSA-N |
Storage Conditions | Sealed, dry, room temperature |
Purity | ≥98% |
N-methylation of 4-bromo-1H-pyrazolo[4,3-c]pyridine is essential for blocking N1/N2 tautomerism and ensuring regiocontrol in subsequent reactions. Selective N1-methylation (pyrazole nitrogen) is achieved using trimethyloxonium tetrafluoroborate ([Me₃O][BF₄]) in dichloromethane, yielding 4-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (target compound) in >90% yield [2]. Alternative alkylating agents like methyl iodide require phase-transfer catalysts (tetrabutylammonium bromide) to enhance solubility and N1-selectivity. Protecting group strategies further improve regioselectivity: tetrahydropyran (THP) protection at N1 under extended reaction times favors thermodynamic stability, while trimethylsilylethoxymethyl (SEM) protection with organic bases (N,N-dicyclohexylmethylamine) directs substitution to N2 [2]. N-methylated derivatives exhibit enhanced stability for cross-coupling reactions compared to NH-free analogs.
The C4-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling. Key transformations include:
Table 2: Cross-Coupling Reactions at C4 of 1-Methyl-pyrazolo[4,3-c]pyridine
Reaction Type | Conditions | Yield Range | Key Applications |
---|---|---|---|
Suzuki-Miyaura | Pd(dppf)Cl₂, Cs₂CO₃, DMAc, 80°C | 47–60% | Aryl/heteroaryl introduction |
Buchwald-Hartwig | Pd₂(dba)₃, rac-BINAP, NaOtBu, THF, 80°C | 62–97% | Primary/secondary amine coupling |
Negishi | TMPMgCl·LiCl, ZnCl₂, Pd(PPh₃)₄, THF, 60°C | 71–83% | Sterically hindered biaryl synthesis |
Two primary strategies dominate the synthesis of 4-bromo-1-methyl-pyrazolo[4,3-c]pyridine:
The pyrazole-first route offers superior scalability, higher yields, and easier access to C4-halogenated intermediates. However, the pyridine-first approach enables unique substitution patterns at C6/C7 via acetylene functionalization prior to cyclization .
Table 3: Synthetic Route Comparison for 4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine
Parameter | Pyrazole-First Route | Pyridine-First Route |
---|---|---|
Key Intermediate | 5-Bromo-2-formylpyridine | Bis-acetylenic-N-benzoylhydrazone |
Cyclization Conditions | Hydrazine hydrate, DCE/EtOH, reflux | NH₄OH, 100°C |
Number of Steps | 4 (including N-methylation) | 2 |
Overall Yield | 72–85% | 50–65% |
Scalability | Kilogram-scale demonstrated | Limited to gram-scale |
C6/C7 Functionalization | Requires post-cyclization metalation | Possible via acetylene modification |
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3